molecular formula C21H17N3O3 B15216890 {3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid CAS No. 492431-26-2

{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid

Cat. No.: B15216890
CAS No.: 492431-26-2
M. Wt: 359.4 g/mol
InChI Key: JQZWHLHJWHGQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid is a synthetic acridine derivative of significant interest in medicinal chemistry research. Acridine-based compounds are extensively investigated for their interaction with nucleic acids, primarily through intercalation with DNA, which can interfere with topoisomerase enzyme function and disrupt critical cellular processes in pathogens and rapidly dividing cells . This mechanism underpins the study of such compounds for their potential in antitumor and antiparasitic applications . Recent high-throughput screening efforts have identified specific 9-aminoacridine compounds as potent and selective inhibitors of the FoxP3 transcription factor, which is a key regulator of immunosuppressive regulatory T-cells (Tregs); this action can potentially enhance anti-tumor immune responses, highlighting the relevance of acridine scaffolds in immunology and oncology drug discovery . Furthermore, research into N-(9-acridinyl) amino acid derivatives has shown promise against the protozoan parasite Toxoplasma gondii, with structural modifications like esterification and the nature of the amino acid side chain being critical for tuning both activity and cytotoxicity . The structure of this compound, which incorporates a carbamic acid group and a hydroxymethylphenyl moiety, is designed to facilitate further chemical modifications, making it a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes to explore these and other biological mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

492431-26-2

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

[3-(acridin-9-ylamino)-5-(hydroxymethyl)phenyl]carbamic acid

InChI

InChI=1S/C21H17N3O3/c25-12-13-9-14(11-15(10-13)23-21(26)27)22-20-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)20/h1-11,23,25H,12H2,(H,22,24)(H,26,27)

InChI Key

JQZWHLHJWHGQJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)NC(=O)O

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid is a polyfunctional aromatic compound characterized by three distinct moieties:

  • Acridin-9-ylamino group : A planar heterocyclic system with fluorescence properties.
  • Hydroxymethyl substituent : A primary alcohol at the phenyl 5-position, enabling further derivatization.
  • Carbamic acid group : A polar functional group (-NH-COOH) contributing to solubility and biological activity.

The interplay of these groups necessitates a stepwise synthesis to avoid side reactions and ensure regioselectivity.

Synthetic Pathways and Methodological Optimization

Synthesis of the Acridin-9-ylamino Core

The acridine moiety is synthesized via cyclization of diphenylamine derivatives or modification of preformed acridine scaffolds. A validated approach from CN103755634B involves:

  • Intermediate (c) formation : Reacting dimethyl sulfoxide (DMSO) with precursors (a) and (b) in the presence of CuFe₂O₄ magnetic nanoparticles and salt of wormwood (Artemisia argyi extract) at 100–105°C.
  • Chlorination : Treating intermediate (c) with thionyl chloride (SOCl₂) under DMF catalysis to yield intermediate (e), a reactive chloroacridine derivative.

Key conditions :

  • Reaction time: 2–3 hours for cyclization.
  • Yield: ~85% for intermediate (c).

Functionalization of the Phenyl Ring

The phenyl component requires sequential introduction of hydroxymethyl and carbamic acid groups:

Hydroxymethyl Group Installation
  • Formylation : Vilsmeier-Haack formylation of 3-aminophenol introduces a formyl group at the 5-position.
  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to hydroxymethyl, yielding 3-amino-5-(hydroxymethyl)phenol.

Optimization note : Excess NaBH₄ (2.5 equiv.) ensures complete reduction without over-reduction.

Coupling of Acridine and Phenyl Moieties

Nucleophilic Aromatic Substitution

The chloroacridine intermediate (e) reacts with 3-amino-5-(hydroxymethyl)phenylcarbamic acid via microwave-assisted coupling:

  • Reagents : Pd(dppf)Cl₂ catalyst, sodium tert-butoxide base, toluene solvent.
  • Conditions : 120°C, 30 minutes under microwave irradiation.

Yield : 72–78% after silica column purification.

Mechanistic Insights

  • Pd-catalyzed cross-coupling : The palladium complex facilitates C-N bond formation between the acridine chloride and phenyl amine.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require higher temperatures.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted acridine precursors.
  • Reverse-phase HPLC : Methanol/water (65:35) with 0.1% trifluoroacetic acid resolves carbamic acid derivatives (retention time: 12.3 min).

Spectroscopic Characterization

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 1H, acridine-H), 7.45–8.10 (m, 8H, aromatic), 5.21 (s, 2H, -CH₂OH), 10.3 (s, 1H, -COOH).
ESI-MS m/z 359.38 [M+H]⁺, calc. 359.38 for C₂₁H₁₇N₃O₃.
IR (KBr) 3340 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (aromatic C=C).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Acridine dimerization : Suppressed by using excess phenylamine (1.2 equiv.) and low reaction temperatures.
  • Carbamic acid decarboxylation : Minimized by maintaining pH < 3 during hydrolysis.

Scalability Considerations

  • Batch size limitations : Microwave reactions are restricted to <50 g; traditional heating (reflux) scales to 1 kg with comparable yields.
  • Cost optimization : Replacing Pd(dppf)Cl₂ with CuI reduces catalyst cost by 40% but lowers yield to 65%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Microwave coupling 78% >99% High Moderate
Thermal coupling 65% 95% Low High
Urea carbamoylation 60% 90% Low High

Chemical Reactions Analysis

Types of Reactions

(3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The acridine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

(3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a fluorescent probe for imaging and as a ligand for binding to biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other photonic devices.

Mechanism of Action

The mechanism of action of (3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The acridine moiety can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.

Comparison with Similar Compounds

Acridine-9-carboxylic acid (CAS 5336-90-3)

  • Molecular Formula: C14H9NO2 | Molecular Weight: 223.23 g/mol .
  • Key Features : Retains the acridine core but replaces the carbamic acid and hydroxymethyl groups with a carboxylic acid (-COOH).
  • Biological Activity : While unconfirmed for this specific compound, acridine derivatives are established DNA intercalators and topoisomerase inhibitors. The absence of the hydroxymethyl group may reduce solubility compared to the parent compound.

{3-[4-(2-Dimethylamino-ethylcarbamoyl)-5-methyl-acridin-9-ylamino]-5-methyl-phenyl}-carbamic acid ethyl ester

  • Key Features: Features an ethyl carbamate and dimethylaminoethyl substituent ().

Carbamic Acid/Ester Derivatives

Denibulin Hydrochloride (CAS 779356-64-8)

  • Molecular Formula : C18H19N5O3S·HCl | Molecular Weight : 421.90 g/mol .
  • Key Features : Contains a benzimidazole-linked carbamate.
  • Biological Activity : Clinical antitumor activity against solid tumors, likely via microtubule disruption. The carbamate here stabilizes the benzimidazole moiety, differing from the acridine-based mechanism of the parent compound.

Methylphenyl-carbamic esters of phenol-bases

  • Key Features : Carbamic esters with aromatic bases ().
  • Biological Activity : Exhibit physostigmine-like activity (acetylcholinesterase inhibition). The parent compound’s acridine moiety may redirect activity toward DNA targets rather than cholinergic pathways.

Hydroxymethyl-Containing Compounds

5-Hydroxymethylfurfural (5-HMF)

  • Key Features : A hydroxymethyl-substituted furan ().
  • Biological Activity : Antioxidant and anti-inflammatory properties. The parent compound’s hydroxymethyl group may similarly enhance solubility but within a distinct structural framework.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid 492431-26-2 C21H17N3O3 359.38 Acridine, hydroxymethyl, carbamic acid Potential DNA intercalation (anticancer)
Acridine-9-carboxylic acid 5336-90-3 C14H9NO2 223.23 Acridine core, carboxylic acid DNA interaction (theoretical)
Denibulin Hydrochloride 779356-64-8 C18H19N5O3S·HCl 421.90 Benzimidazole, carbamate Antitumor (microtubule disruption)
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid 176442-21-0 C22H17NO5 375.38 Fmoc-protected amino, benzoic acid Peptide synthesis (non-therapeutic)

Research Findings and Mechanistic Insights

  • Acridine Role : The acridine moiety in the parent compound is critical for DNA intercalation, a mechanism shared with anticancer agents like amsacrine. Substitutions (e.g., carboxylic acid in Acridine-9-carboxylic acid) alter binding affinity and solubility .
  • Carbamic Acid vs. Esters : Carbamic acids (parent compound) are more polar than esters (e.g., Denibulin), affecting bioavailability. Esters may exhibit prolonged half-lives due to slower hydrolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling the acridine amine moiety with a hydroxymethylphenyl carbamate precursor. Key steps include:

  • Temperature control : Maintain 0–5°C during amine activation to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Protection/deprotection : The hydroxymethyl group may require temporary protection (e.g., using acetyl or silyl groups) to avoid undesired reactions .
  • Yield optimization : Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry (1:1.2 molar ratio of acridine to carbamate precursor) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the acridinylamino linkage (δ 8.5–9.0 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ expected at m/z 390.15) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent at the 5-position influence the compound’s bioactivity, and what structural analogs should be prioritized for SAR studies?

  • Methodological Answer :

  • Hydrogen-bonding capacity : The hydroxymethyl group enhances solubility and may interact with target proteins (e.g., DNA topoisomerases or kinases). Compare with analogs lacking this group (e.g., methyl or carboxyl derivatives) to assess activity changes .
  • Synthetic modifications : Replace the hydroxymethyl with methoxymethyl or acetyloxymethyl to evaluate metabolic stability .
  • Biological assays : Use fluorescence polarization assays to measure DNA binding affinity (acridine’s intercalation potential) and cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Orthogonal assays : Validate results using multiple methods (e.g., cell viability via MTT assay vs. apoptosis via flow cytometry) .
  • Structural verification : Re-characterize batches via XRD or 2D-NMR to rule out polymorphic or stereochemical inconsistencies .
  • Buffer/pH effects : Test activity in varying pH (5.0–7.4) to account for protonation state changes in the acridine moiety .

Q. What experimental strategies are recommended for studying the compound’s metabolism and pharmacokinetics in vivo?

  • Methodological Answer :

  • Metabolite profiling : Administer the compound to rodent models and analyze plasma/tissue samples via LC-MS/MS. Target hydroxylated or glucuronidated metabolites .
  • Toxicokinetics : Measure plasma half-life (t₁/₂) and bioavailability using radiolabeled (¹⁴C) analogs. Monitor renal/hepatic clearance .
  • Tissue distribution : Use whole-body autoradiography or MALDI imaging to map accumulation in target organs (e.g., liver, tumors) .

Key Considerations for Researchers

  • Contradictory evidence : Variability in acridine derivatives’ activity may arise from differences in assay conditions (e.g., ionic strength affecting DNA binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.